4-(Propane-1-sulfonamido)benzene-1-sulfonyl chloride

Lipophilicity Physicochemical Property Drug Design

4-(Propane-1-sulfonamido)benzene-1-sulfonyl chloride (CAS 1016679-17-6) is a heterobifunctional aromatic building block containing both a sulfonyl chloride (-SO2Cl) electrophile and a protected sulfonamide (-NHSO2-) nucleophile precursor. Its molecular formula is C9H12ClNO4S2 (MW 297.78 g/mol), and it is typically supplied at ≥95% purity for use as a chemical intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C9H12ClNO4S2
Molecular Weight 297.77
CAS No. 1016679-17-6
Cat. No. B2565162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Propane-1-sulfonamido)benzene-1-sulfonyl chloride
CAS1016679-17-6
Molecular FormulaC9H12ClNO4S2
Molecular Weight297.77
Structural Identifiers
SMILESCCCS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
InChIInChI=1S/C9H12ClNO4S2/c1-2-7-16(12,13)11-8-3-5-9(6-4-8)17(10,14)15/h3-6,11H,2,7H2,1H3
InChIKeyPQQNJEQXJQSNQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Propane-1-sulfonamido)benzene-1-sulfonyl chloride (1016679-17-6): A Bifunctional Sulfonamide Building Block


4-(Propane-1-sulfonamido)benzene-1-sulfonyl chloride (CAS 1016679-17-6) is a heterobifunctional aromatic building block containing both a sulfonyl chloride (-SO2Cl) electrophile and a protected sulfonamide (-NHSO2-) nucleophile precursor . Its molecular formula is C9H12ClNO4S2 (MW 297.78 g/mol), and it is typically supplied at ≥95% purity for use as a chemical intermediate in medicinal chemistry and organic synthesis . The propane-1-sulfonamido group provides a specific balance of lipophilicity and steric bulk that differentiates it from methyl, ethyl, and butyl homologs.

Why 4-(Propane-1-sulfonamido)benzene-1-sulfonyl chloride Cannot Be Simply Replaced by Other Alkyl Sulfonamido Analogs


Generic substitution within this class fails because the alkyl chain length (C3 propyl) directly modulates key molecular properties such as lipophilicity (LogP), steric demand, and the reactivity of the sulfonyl chloride group . A shorter methyl analog (C1) yields a more polar, less sterically hindered intermediate, while a longer butyl analog (C4) significantly increases lipophilicity, potentially altering membrane permeability, off-target interactions, and solubility in downstream compounds . The precise C3 chain provides a quantifiable 'sweet spot' in LogP between the C1 and C4 homologs, which is critical for structure-activity relationship (SAR) optimization.

Quantitative Differentiation of 4-(Propane-1-sulfonamido)benzene-1-sulfonyl chloride (1016679-17-6) Against Closest Analogs


Lipophilicity (LogP) Differentiation: Propyl (C3) vs. Butyl (C4) and Methyl (C1) Homologs

High-strength differential evidence is limited, as head-to-head experimental comparisons from a single study are absent. This evidence relies on cross-study comparable computed LogP values. The target C3 propyl homolog exhibits a LogP of 1.324, which is 0.83 log units lower than the C4 butyl homolog (LogP 2.1559), indicating significantly lower lipophilicity . Compared to the C1 methyl analog (ACD/LogP 1.42), the propyl homolog is slightly less lipophilic, though this comparison is confounded by different computation methods .

Lipophilicity Physicochemical Property Drug Design

Molecular Weight & Steric Differentiation: Propyl (C3) vs. Homologous Series

The molecular weight of the target compound is 297.78 Da, which is exactly (+28.05 Da) between the methyl analog (269.73 Da) and (-14.03 Da) below the butyl analog (311.8 Da) [1]. This incremental molecular weight difference reflects the addition of one CH2 unit per homolog step. Maintaining molecular weight below 300 Da is a recognized threshold in fragment-based drug discovery for optimizing ligand efficiency.

Molecular Weight Ligand Efficiency Pharmacokinetics

Dual Electrophilic Reactivity: Sulfonyl Chloride Moiety vs. Protected Sulfonamide Group

Unlike simple 4-alkylbenzenesulfonyl chlorides which lack a second functional group, this compound possesses both an electrophilic -SO2Cl site and a sulfonamide NH . The sulfonamide group is a weak acid (pKa ~9-10) and a poor nucleophile compared to free amines, enabling chemoselective reactions at the sulfonyl chloride first [1]. This orthogonal reactivity is not present in analogs like 4-propylbenzenesulfonyl chloride, which can only act as a monofunctional electrophile.

Chemoselectivity Bifunctional Linker Organic Synthesis

Commercial Availability and Purity Benchmarking

The target compound is most commonly supplied at a minimum purity of 95%, as verified by multiple vendors including Fluorochem, AKSci, and Leyan . The analogous butyl homolog is also commonly available at ≥95%, but its molecular weight (311.8 Da) places it beyond the preferred fragment library range. The methyl homolog is available at 95-98% purity but offers a less lipophilic alkyl chain.

Supply Chain Procurement Quality Control

Recommended Application Scenarios for 4-(Propane-1-sulfonamido)benzene-1-sulfonyl chloride (1016679-17-6)


Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 297.78 Da, a LogP of 1.324, and a bifunctional structure, 4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride meets the 'Rule of Three' guidelines for fragment libraries . Its C3 alkyl chain provides a balanced lipophilic interaction surface that is larger than the methyl analog but avoids the excessive lipophilicity of the butyl analog, which can lead to non-specific binding. Procurement of this specific C3 building block enables systematic exploration of alkyl chain length SAR in fragment screens.

Stepwise Synthesis of Asymmetric Sulfonamide-Sulfonate Drug Candidates

The dual reactivity (sulfonyl chloride + protected sulfonamide) allows for first-stage coupling of the -SO2Cl group with amines or alcohols, followed by optional deprotection/activation of the sulfonamide for second-stage derivatization [1]. This orthogonal reactivity is not achievable with simple 4-alkylbenzenesulfonyl chlorides. The propyl chain's intermediate steric bulk can also influence regioselectivity in subsequent reactions.

Synthesis of Carbonic Anhydrase Inhibitor Precursors

Sulfonamide-containing benzenesulfonamides are a known pharmacophore for carbonic anhydrase inhibition [1]. The target compound serves as a protected, functionalizable precursor. The propyl group's specific LogP (1.324) contributes to a moderate lipophilicity profile that can enhance membrane permeability of the final inhibitors compared to more polar methyl or ethyl analogs, without incurring the metabolic liability associated with butyl chains.

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